4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole
Description
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole is a synthetic heterocyclic compound featuring a thiazole core substituted at position 4 with a chloromethyl (–CH2Cl) group and at position 2 with a 4-methanesulfonylphenyl (–C6H4SO2CH3) moiety.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZRHLBRPZKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200972 | |
| Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-29-0 | |
| Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-(chloromethyl)-2-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylphenylthioamide and 2-chloroacetaldehyde.
Cyclization Reaction: The thioamide undergoes a cyclization reaction with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the thiazole ring.
Chloromethylation: The resulting thiazole compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups on the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The methanesulfonylphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include the disruption of cellular signaling and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Chloromethyl Thiazole Derivatives
Key Observations :
- Chloromethyl analogs (e.g., ) share reactivity for nucleophilic substitution, enabling further derivatization.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
Table 2: Physicochemical Data for Selected Compounds
<sup>*</sup> Calculated octanol-water partition coefficient. <sup>†</sup> Based on methanesulfonyl group’s polarity.
Key Findings :
- Methanesulfonyl substituents lower logP compared to chloro or alkyl groups, suggesting improved aqueous solubility .
- Higher melting points in chloro-substituted analogs (e.g., 67–69°C ) correlate with stronger intermolecular forces.
Comparison :
- Hantzsch condensation offers higher yields for aromatic derivatives .
- Lithiation allows regioselective functionalization but requires stringent conditions .
Key Insights :
- Electron-withdrawing groups (e.g., –NO2, –SO2CH3) enhance antioxidant and antiparasitic activities .
- The target compound’s methanesulfonyl group may improve target binding via polar interactions, though experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
